1-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Overview
Description
Starting Materials: 2-chloro-6-fluorobenzyl chloride and 4-fluorobenzyl chloride.
Reaction Conditions: These benzyl chlorides are reacted with the triazoloquinazoline core in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Final Product Formation:
Reaction Conditions: The intermediate product is then treated with thiourea in ethanol to introduce the thio group, followed by purification steps such as recrystallization.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing automated purification techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
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Formation of the Triazoloquinazoline Core:
Starting Materials: 2-aminobenzonitrile and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in ethanol under reflux conditions to form the triazoloquinazoline core.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Halogen atoms (chloro and fluoro) can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), DMF.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
1-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
- 1-[(2-chloro-6-fluorobenzyl)thio]-4-(4-chlorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- 1-[(2-chloro-6-fluorobenzyl)thio]-4-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Comparison: Compared to these similar compounds, 1-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is unique due to the presence of both chloro and fluoro substituents on the benzyl groups. This combination can influence its chemical reactivity and biological activity, potentially making it more effective in certain applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1114832-03-9 |
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Molecular Formula |
C23H15ClF2N4OS |
Molecular Weight |
468.91 |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C23H15ClF2N4OS/c24-18-5-3-6-19(26)17(18)13-32-23-28-27-22-29(12-14-8-10-15(25)11-9-14)21(31)16-4-1-2-7-20(16)30(22)23/h1-11H,12-13H2 |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)SCC4=C(C=CC=C4Cl)F)CC5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
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